molecular formula C40H62N4O11S B8137048 (S,R,S)-AHPC-PEG5-Boc

(S,R,S)-AHPC-PEG5-Boc

Cat. No.: B8137048
M. Wt: 807.0 g/mol
InChI Key: JVGJQSZGDYFSKY-FFTPJAJHSA-N
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Description

(S,R,S)-AHPC-PEG5-Boc is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemistry and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-PEG5-Boc typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of chiral centers. The synthetic route often begins with the preparation of the core structure, followed by the attachment of polyethylene glycol (PEG) chains and the introduction of the Boc (tert-butoxycarbonyl) protecting group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-PEG5-Boc can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S,R,S)-AHPC-PEG5-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug delivery systems due to its PEGylated structure, which can enhance solubility and bioavailability.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-PEG5-Boc involves its interaction with specific molecular targets and pathways. The compound’s chiral centers and functional groups allow it to bind selectively to proteins, enzymes, or receptors, modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, which are being studied for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,S)-AHPC-PEG5-Boc include other PEGylated molecules and chiral organic compounds with similar functional groups. Examples include:

  • PEGylated peptides and proteins
  • Chiral amines and alcohols with Boc protecting groups

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the combination of functional groups, which confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N4O11S/c1-28-35(56-27-42-28)30-10-8-29(9-11-30)25-41-37(48)32-24-31(45)26-44(32)38(49)36(39(2,3)4)43-33(46)12-14-50-16-18-52-20-22-54-23-21-53-19-17-51-15-13-34(47)55-40(5,6)7/h8-11,27,31-32,36,45H,12-26H2,1-7H3,(H,41,48)(H,43,46)/t31-,32+,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJQSZGDYFSKY-FFTPJAJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N4O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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